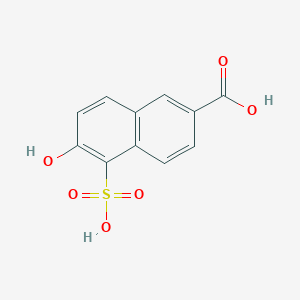

6-Hydroxy-5-sulfo-2-naphthoic acid

Descripción general

Descripción

6-Hydroxy-5-sulfo-2-naphthoic acid is a derivative of hydroxynaphthoic acid . It has a molecular formula of C11H8O6S and an average mass of 268.243 Da .

Synthesis Analysis

The synthesis of 6-Hydroxy-2-naphthoic acid, a similar compound, has been reported in various studies . For instance, one method involves the reaction of a compound with halogens under alkaline conditions, followed by a reaction with HX in acetic acid solution . Another study reported the preparation of a highly substituted naphthol, 6-Hydroxy-5,7-dimethoxy-2-naphthoic acid, from aromatic aldehydes .Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-naphthoic acid, a related compound, has been studied . The crystal structure was found to be monoclinic, with a specific set of atomic coordinates and isotropic displacement parameters .Chemical Reactions Analysis

6-Hydroxy-2-naphthoic acid has been reported to form solvates with 1,4-dioxane (DIOX) and dimethyl sulfoxide (DMSO), and their structures are stabilized by host–host and host–guest hydrogen bonds . It also forms a hydrated salt with 1,4-diazabicyclo [2.2.2]octane, DABCO .Aplicaciones Científicas De Investigación

Reactivity in Bifunctional Photoacids

6-Hydroxy-2-naphthoic acid and its sulfonate derivatives, including 6-Hydroxy-5-sulfo-2-naphthoic acid, are part of a family of bifunctional photoacids. These compounds exhibit unique reactivity characteristics, where the -OH group serves as a proton donor and the -COO(-) group as a proton acceptor. Upon electronic excitation, these groups undergo significant changes, leading to an ultrafast reactivity switch facilitated by a diffusional proton transfer. This characteristic is critical in understanding their behavior in various chemical reactions and environments (Ditkovich, Pines, & Pines, 2016).

Formation of Inclusion Compounds

6-Hydroxy-2-naphthoic acid, a relative of 6-Hydroxy-5-sulfo-2-naphthoic acid, forms inclusion compounds with certain solvates. These structures are stabilized through host-host and host-guest hydrogen bonds. Understanding the formation of these inclusion compounds is vital in the development of new materials and chemical processes (Jacobs, Nassimbeni, Ramon, & Sebogisi, 2010).

Spectrophotometric Applications

6-Hydroxy-5-sulfo-2-naphthoic acid and its derivatives have been utilized in spectrophotometric applications, particularly in the determination of iron. These compounds form chelates with specific metals, which can be identified and quantified using spectrophotometry. This application is significant in analytical chemistry for the detection and analysis of metal ions in various samples (Lajunen & Aitta, 1981).

Autoxidation Reactions

Studies have shown that certain sulfonated naphthalene derivatives, including those similar to 6-Hydroxy-5-sulfo-2-naphthoic acid, are involved in autoxidation reactions. These reactions are crucial in understanding the behavior of these compounds under aerobic conditions, which has implications in environmental science and industrial processes (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Histochemical Applications

The derivatives of 6-Hydroxy-5-sulfo-2-naphthoic acid have been used in developing histochemical methods for detecting active carbonyl groups. This application is significant in the field of biochemistry and molecular biology for the microscopic delineation of specific chemical groups within tissues (Seligman, Friedman, & Herz, 1949).

Safety And Hazards

Propiedades

IUPAC Name |

6-hydroxy-5-sulfonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O6S/c12-9-4-2-6-5-7(11(13)14)1-3-8(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVVRXZZVPTGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2S(=O)(=O)O)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-5-sulfo-2-naphthoic acid | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-4-Hydroxy-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B1313026.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

![7-Fluoro-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1313043.png)

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)